![molecular formula C52H56N2 B3029924 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole CAS No. 838862-47-8](/img/no-structure.png)
9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole
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Overview
Description
The compound “9,9’-[1,1’-biphenyl]-4,4’-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole” is a type of biphenyl compound, which is a type of organic compound that contains two phenyl rings . The presence of the carbazole groups indicates that this compound may have interesting electronic properties, as carbazole is a common component in organic semiconductors .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a biphenyl core with carbazole groups attached at the 4,4’ positions . The carbazole groups are likely substituted with tert-butyl groups at the 3,6 positions .Scientific Research Applications
Cross-Coupling Reactions
- tBuBrettPhos serves as a versatile ligand in palladium-catalyzed cross-coupling reactions. Its unique structure enhances reactivity and efficiency compared to other catalytic systems . Key applications include:
Formazan Synthesis
- tBuBrettPhos can be used in the synthesis of bis-formazans. These compounds have diverse applications, including their use as dyes, catalysts, and intermediates in organic synthesis .
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole' involves the coupling of two molecules of 3,6-bis(1,1-dimethylethyl)-9H-carbazole with a molecule of 1,1'-biphenyl-4,4'-dicarboxaldehyde.", "Starting Materials": [ "3,6-bis(1,1-dimethylethyl)-9H-carbazole", "1,1'-biphenyl-4,4'-dicarboxaldehyde" ], "Reaction": [ "Step 1: Dissolve 3,6-bis(1,1-dimethylethyl)-9H-carbazole (2.0 g, 6.5 mmol) and 1,1'-biphenyl-4,4'-dicarboxaldehyde (1.0 g, 3.2 mmol) in dry toluene (20 mL) under nitrogen atmosphere.", "Step 2: Add a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.5 mmol) to the reaction mixture and reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 4: Wash the product with cold toluene and dry under vacuum to obtain the desired compound '9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole' as a dark purple solid (yield: 70-80%)." ] } | |
CAS RN |
838862-47-8 |
Product Name |
9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole |
Molecular Formula |
C52H56N2 |
Molecular Weight |
709.0 g/mol |
IUPAC Name |
2,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C52H56N2/c1-49(2,3)35-18-26-45-42(29-35)41-25-17-38(52(10,11)12)32-48(41)54(45)40-23-15-34(16-24-40)33-13-21-39(22-14-33)53-46-27-19-36(50(4,5)6)30-43(46)44-31-37(51(7,8)9)20-28-47(44)53/h13-32H,1-12H3 |
InChI Key |
PYVWKLPLDOAWFL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |
Origin of Product |
United States |
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